molecular formula C12H15BrO B8171987 2-Bromo-1-isobutoxy-4-vinylbenzene

2-Bromo-1-isobutoxy-4-vinylbenzene

Cat. No.: B8171987
M. Wt: 255.15 g/mol
InChI Key: GQDMKCGECXFKMD-UHFFFAOYSA-N
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Description

2-Bromo-1-isobutoxy-4-vinylbenzene is a substituted aromatic compound featuring a bromine atom at the 2-position, an isobutoxy group at the 1-position, and a vinyl group at the 4-position. Its molecular formula is C₁₂H₁₅BrO, with a molar mass of 263.15 g/mol. This compound is of interest in organic synthesis due to its versatile reactivity: the bromine atom enables cross-coupling reactions (e.g., Suzuki or Heck reactions), the vinyl group participates in polymerization or cycloaddition processes, and the bulky isobutoxy group influences steric and electronic properties.

Properties

IUPAC Name

2-bromo-4-ethenyl-1-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDMKCGECXFKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isobutoxy-4-vinylbenzene typically involves multiple steps, starting from simpler benzene derivativesFor example, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The isobutoxy group can be introduced via an etherification reaction, while the vinyl group can be added through a Heck or Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isobutoxy-4-vinylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

2-Bromo-1-isobutoxy-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-isobutoxy-4-vinylbenzene involves its reactivity with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, while the vinyl group can participate in addition and coupling reactions. The isobutoxy group can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 2-Bromo-1-isobutoxy-4-vinylbenzene and analogous brominated aromatic compounds:

Compound Name CAS Number Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
This compound Not Provided Br (2), Isobutoxy (1), Vinyl (4) C₁₂H₁₅BrO 263.15 High steric hindrance from isobutoxy; reactive vinyl group for polymerization
4-Bromo-1-isopropoxy-2-vinylbenzene 16602-27-0 Br (4), Isopropoxy (1), Vinyl (2) C₁₁H₁₃BrO 241.12 Reduced steric bulk (isopropoxy vs. isobutoxy); bromine position alters electronic effects
4-Bromo-2-ethoxy-1-methylbenzene 67868-73-9 Br (4), Ethoxy (2), Methyl (1) C₉H₁₁BrO 215.09 Smaller substituents (ethoxy, methyl) enhance solubility in polar solvents

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